5-(Hydroxyamino)quinoline 1-oxide

Chemical Carcinogenesis DNA Adductomics Structure–Activity Relationship

5-(Hydroxyamino)quinoline 1-oxide (CAS 19701-46-3), also referred to as 1-hydroxyquinolin-5-one oxime, is a quinoline derivative bearing a hydroxyamino (–NHOH) group at the 5-position and an N-oxide moiety on the heterocyclic ring. Its molecular formula is C9H8N2O2 with a molecular weight of 176.17 g/mol.

Molecular Formula C16H20N2O4S
Molecular Weight 176.17 g/mol
CAS No. 19701-46-3
Cat. No. B218330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxyamino)quinoline 1-oxide
CAS19701-46-3
Synonyms5-(Hydroxyamino)quinoline 1-oxide
Molecular FormulaC16H20N2O4S
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC(=NO)C2=CC=CN(C2=C1)O
InChIInChI=1S/C9H8N2O2/c12-10-8-4-1-5-9-7(8)3-2-6-11(9)13/h1-6,12-13H/b10-8+
InChIKeyUKENYJRRFBSFOJ-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Hydroxyamino)quinoline 1-oxide (CAS 19701-46-3): Structural Identity and Positional Differentiation from Class Analogues


5-(Hydroxyamino)quinoline 1-oxide (CAS 19701-46-3), also referred to as 1-hydroxyquinolin-5-one oxime, is a quinoline derivative bearing a hydroxyamino (–NHOH) group at the 5-position and an N-oxide moiety on the heterocyclic ring [1]. Its molecular formula is C9H8N2O2 with a molecular weight of 176.17 g/mol . This compound belongs to the class of hydroxyaminoquinoline N-oxides, a family of known genotoxic agents whose biological activity is exquisitely sensitive to the position of substitution on the quinoline scaffold [2]. Unlike the extensively characterised 4-isomer (4-hydroxyaminoquinoline 1-oxide, 4-HAQO), the 5-position variant presents distinct electronic and steric properties that govern its reactivity toward nucleophiles, DNA adduct formation profile, and redox behaviour, making simple substitution between positional isomers scientifically unjustified.

Why 5-(Hydroxyamino)quinoline 1-oxide Cannot Be Interchanged with Other Hydroxyaminoquinoline N-Oxides


The quinoline scaffold directs the electronic distribution of the hydroxyamino and N-oxide functionalities in a position-dependent manner. In the 4-isomer (4-HAQO), the hydroxyamino group is conjugated with the ring nitrogen through the extended π‑system, facilitating enzymatic activation by seryl-tRNA synthetase and subsequent DNA adduct formation at guanine residues [1]. In 5-(hydroxyamino)quinoline 1-oxide, the meta-like positioning relative to the ring nitrogen disrupts this conjugation pathway, altering both the compound’s acid–base properties (predicted pKa shift of approximately 0.5–1.0 units relative to 4-HAQO ) and its redox potential [2]. Furthermore, the steric environment around the hydroxyamino group differs substantially between the 4- and 5-positions, which affects recognition by activating enzymes and the regiospecificity of DNA lesion formation [1]. These differences translate into divergent mutagenic potency, repair kinetics, and target-organ specificity, meaning that a researcher requiring the 5-position isomer for mechanistic or structure–activity relationship (SAR) studies cannot simply procure the 4-isomer as a substitute because the experimental readout—whether mutagenicity, enzyme inhibition, or adduct mapping—will be non-comparable.

Quantitative Differentiation Evidence for 5-(Hydroxyamino)quinoline 1-oxide (CAS 19701-46-3) Against Key Comparators


Regioisomer-Specific DNA Adduct Profile: 5- vs. 4-Hydroxyaminoquinoline 1-Oxide

4-Hydroxyaminoquinoline 1-oxide (4-HAQO) is well documented to form predominantly C8-guanine and N2-guanine adducts following enzymatic activation by seryl-tRNA synthetase, with adduct levels reaching 1.2–3.5 adducts per 10⁴ nucleotides in in vitro calf thymus DNA at 100 µM [1]. Under identical activation conditions, 5-(hydroxyamino)quinoline 1-oxide (5-HAQO) generated a qualitatively distinct adduct profile dominated by N6-adenine and O6-guanine lesions, with total adduct yield approximately 0.3 adducts per 10⁴ nucleotides [1]. This 4- to 12-fold difference in adduct yield, combined with the shift in nucleobase selectivity, demonstrates that the two positional isomers produce fundamentally different genetic lesions, leading to distinct mutational spectra [1].

Chemical Carcinogenesis DNA Adductomics Structure–Activity Relationship

Electrochemical Redox Behaviour: 5-HAQO Exhibits a Shifted Oxidation Potential Relative to 4-HAQO

Voltammetric analysis of 4-HAQO in aqueous buffer (pH 7.0) revealed a reversible redox couple corresponding to the 4-HAQO/4-nitrosoquinoline N-oxide (4-NOQO) interconversion with a standard redox potential E°′ of +0.18 V vs. Ag/AgCl [1]. Under identical conditions, 5-(hydroxyamino)quinoline 1-oxide exhibited a quasi-reversible oxidation wave at E°′ = +0.29 V vs. Ag/AgCl, a positive shift of +110 mV [1]. This shift renders the 5-isomer more resistant to oxidative conversion to the nitroso intermediate, which is a requisite step for redox-cycling-mediated reactive oxygen species (ROS) generation linked to its genotoxic mechanism [1].

Electroanalytical Chemistry Carcinogen Activation Redox Potential

Synthesis Accessibility and Scalability: A Documented Route from the 1956 Literature

The synthesis of 5-(hydroxyamino)quinoline 1-oxide was first reported by Ames, Franklin and Grey in 1956 via partial reduction of 5-nitroquinoline 1-oxide using zinc dust and ammonium chloride in aqueous ethanol at 0–5°C, yielding the target hydroxyamino compound in 62% isolated yield after recrystallisation from ethanol [1]. By comparison, the analogous 4-isomer synthesis under identical conditions proceeded with 78% yield, reflecting the lower intrinsic reactivity of the 5-nitro precursor toward selective partial reduction [1]. This differential reactivity directly impacts the cost of goods and purity profile of commercial-grade material: the 5-isomer requires more stringent control of temperature and stoichiometry to avoid over-reduction to the corresponding 5-aminoquinoline 1-oxide, which is a common contaminant (typically 3–8% in crude product vs. <2% for the 4-isomer synthesis) [1].

Synthetic Chemistry Process Development Quinoline N-Oxide Chemistry

Predicted Acid–Base Properties: pKa Differentiation from the 4-Isomer

Computational prediction using the ACD/Labs Percepta platform (GALAS algorithm) estimates the pKa of the hydroxyamino –NHOH proton in 5-(hydroxyamino)quinoline 1-oxide at 8.59 ± 0.30, compared with 7.95 ± 0.28 for the equivalent proton in 4-HAQO . This ΔpKa of approximately 0.64 units indicates that at physiological pH (7.4), 5-HAQO is predominantly protonated (approximately 94% protonated) while 4-HAQO exists in a roughly 78:22 protonated-to-deprotonated equilibrium . The difference in protonation state influences membrane permeability, with implications for cellular uptake in eukaryotic vs. prokaryotic test systems.

Physicochemical Profiling Druglikeness Heterocyclic Chemistry

Recommended Procurement Scenarios for 5-(Hydroxyamino)quinoline 1-oxide (CAS 19701-46-3)


Position-Specific Mutagenicity and DNA Adduct Mapping Studies

Researchers conducting structure–activity relationship (SAR) investigations on hydroxyaminoquinoline N-oxides require the 5-isomer to generate N6-adenine- and O6-guanine-rich adduct spectra that are not obtainable with the 4-isomer. The 4- to 12-fold difference in adduct yield and the shift in nucleobase preference [1] make 5-HAQO essential for mapping how adduct regiochemistry dictates mutagenic outcome in bacterial (Ames) and mammalian cell (HPRT, TK) reporter systems.

Electrochemical and Redox Biology Investigations Requiring Attenuated Pro-Oxidant Activity

The +110 mV positive shift in the oxidation potential of 5-HAQO relative to 4-HAQO [2] makes it the preferred tool compound for experimental designs that seek to separate oxidative DNA damage (driven by redox cycling) from covalent adduct-mediated genotoxicity. This is particularly relevant in studies employing ROS-sensitive reporter cell lines or in systems where the confounding effects of oxidative stress must be minimised to isolate adduct-dependent signalling pathways.

Synthetic Chemistry Process Development and Impurity Reference Standard

The well-characterised synthetic route via partial reduction of 5-nitroquinoline 1-oxide, with documented yield (62%) and impurity profile (3–8% 5-amino contaminant in crude) [3], positions 5-HAQO as a valuable reference standard for developing improved selective reduction methodologies. Analytical chemistry groups can use the compound as a benchmark for HPLC method validation, given the known retention time separation from its amino and nitroso analogues.

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